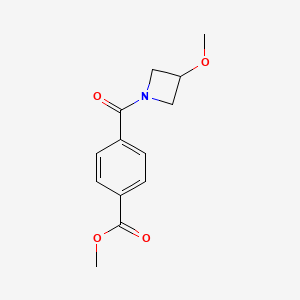![molecular formula C20H23NO4 B2662058 [(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1794780-97-4](/img/structure/B2662058.png)
[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhancement of Anti-inflammatory Effects
- Ethyl 4-biphenylyl acetate, a prodrug of the anti-inflammatory 4-biphenylyl acetic acid, showed enhanced anti-inflammatory effects when used in ointments with β-cyclodextrin derivatives. This improvement in therapeutic effects was due to increased topical availability and reduced tissue irritation (Arima et al., 1990).
Drug Release from Suppository Base
- The release of ethyl 4-biphenylyl acetate from an oleaginous suppository base was significantly enhanced by complexing with β-cyclodextrins, indicating potential for improved drug delivery systems (Arima, Irie, & Uekama, 1989).
Synthesis of Heterocyclic Compounds
- Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showing the versatility of this compound in organic synthesis (Mohareb et al., 2004).
Carbene Insertion in Synthesis
- The synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate through carbene insertion demonstrated the compound's utility in creating bioactive pharmaceutical compounds (Trstenjak, Ilaš, & Kikelj, 2013).
Acetoxylation in Organic Synthesis
- The acetoxylation of methylene to produce 1-carbamoyl-2-oxopropyl acetate derivatives indicates its potential use in organic synthesis, especially due to the mild reaction conditions and excellent yields (Liu, Chen, Zhang, & Zhu, 2011).
Crystal Structure Analysis
- Studies on the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate provided insights into molecular conformations and interactions, useful in pharmaceutical and chemical research (Yaman et al., 2019).
Binding with Human Serum Albumin
- Research on thiosemicarbazone derivatives, including 4-[(1Z)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, revealed important insights into their binding characteristics with human serum albumin, providing a deeper understanding of pharmacokinetics (Karthikeyan et al., 2016).
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-15-5-9-17(10-6-15)21-19(22)14-25-20(23)13-16-7-11-18(12-8-16)24-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSDLSXHBYFHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2661975.png)

![2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride](/img/structure/B2661977.png)


![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2661983.png)

![5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2661986.png)

![3-methoxy-1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2661988.png)

![4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B2661991.png)
![4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2661995.png)

